molecular formula C10H11N3S B7579513 5-methyl-2-N-thiophen-3-ylpyridine-2,3-diamine

5-methyl-2-N-thiophen-3-ylpyridine-2,3-diamine

Cat. No. B7579513
M. Wt: 205.28 g/mol
InChI Key: BUKJSTFCLRZXNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-2-N-thiophen-3-ylpyridine-2,3-diamine is a chemical compound that has been extensively researched for its potential applications in the field of medicine. The compound is also known as Methylthiophenylpyridinediamine or MTPPDA. It has a molecular formula of C12H12N4S and a molecular weight of 248.32 g/mol.

Mechanism of Action

The mechanism of action of 5-methyl-2-N-thiophen-3-ylpyridine-2,3-diamine is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of enzymes involved in the production of reactive oxygen species (ROS) and by scavenging free radicals. It has also been suggested that the compound may act by inhibiting the activity of proteins involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 5-methyl-2-N-thiophen-3-ylpyridine-2,3-diamine has a number of biochemical and physiological effects. It has been found to reduce the production of ROS and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). It has also been found to inhibit the activity of proteins involved in the regulation of cell growth and proliferation, such as the protein kinase B (AKT) and the mammalian target of rapamycin (mTOR).

Advantages and Limitations for Lab Experiments

One of the advantages of 5-methyl-2-N-thiophen-3-ylpyridine-2,3-diamine is its relatively low toxicity. It has been found to be well-tolerated in animal studies and has not been associated with any significant side effects. However, one of the limitations of the compound is its poor solubility in water, which may limit its use in certain experiments.

Future Directions

There are a number of future directions for research on 5-methyl-2-N-thiophen-3-ylpyridine-2,3-diamine. One area of research is the development of more effective synthesis methods that can increase the yield and purity of the compound. Another area of research is the identification of the specific proteins and enzymes that are targeted by the compound, which could lead to the development of more targeted therapies for diseases such as cancer and neurodegenerative diseases. Finally, further studies are needed to determine the long-term safety and efficacy of the compound in humans.

Synthesis Methods

The synthesis of 5-methyl-2-N-thiophen-3-ylpyridine-2,3-diamine involves the reaction of 2-amino-5-methylpyridine with thiophene-3-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained by recrystallization from a suitable solvent.

Scientific Research Applications

5-methyl-2-N-thiophen-3-ylpyridine-2,3-diamine has been extensively researched for its potential applications in the field of medicine. It has been found to have anti-tumor, anti-inflammatory, and anti-oxidant properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

5-methyl-2-N-thiophen-3-ylpyridine-2,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S/c1-7-4-9(11)10(12-5-7)13-8-2-3-14-6-8/h2-6H,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUKJSTFCLRZXNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)NC2=CSC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-2-N-thiophen-3-ylpyridine-2,3-diamine

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